molecular formula C20H23ClN4O B11629590 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11629590
M. Wt: 370.9 g/mol
InChI Key: JCAPVZXALOBVAS-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic scaffold with fused cyclohexene and pyridine rings. Key structural features include:

  • 3-Chlorophenyl group at position 4, contributing electron-withdrawing effects.
  • 7,7-Dimethyl substituents, increasing steric bulk and lipophilicity.
  • Nitrile group at position 3, offering reactivity for further functionalization.

The molecular formula is C₂₀H₂₂ClN₃O, with a molecular weight of 367.87 g/mol (exact mass inferred from analogs in ). Its stereochemistry (undefined in the evidence) and puckered hexahydroquinoline ring (referencing general ring puckering principles in ) likely influence conformational stability and intermolecular interactions.

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-6-5-7-13(21)8-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3

InChI Key

JCAPVZXALOBVAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Fe₃O₄@SiO₂-SO₃H Nanoparticle-Catalyzed Ultrasonic Synthesis

A highly efficient method employs Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. The reaction integrates 3-chlorobenzaldehyde , 5,5-dimethyl-1,3-cyclohexanedione (dimedone) , malononitrile , and dimethylamine in ethanol. The magnetic catalyst facilitates rapid condensation (15–30 minutes) with yields exceeding 85%. Key advantages include:

  • Reusability : The catalyst retains activity for five cycles with minimal leaching.

  • Green metrics : Ultrasonic irradiation reduces energy consumption, and ethanol serves as a benign solvent.

Ionic Liquid-Mediated Ambient Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis. Combining 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine in ethanol achieves 76–92% yields within 10–20 minutes. This method eliminates column chromatography, as products crystallize directly from the reaction mixture.

Pseudo-Six-Component Reaction Using Meldrum’s Acid

A stereoselective approach involves Meldrum’s acid, 3-chlorobenzaldehyde , dimethylamine , and dimedone under homogeneous acidic conditions. The reaction proceeds via sequential Knoevenagel-Michael-cyclization steps, forming four stereocenters with >90% diastereoselectivity. Key features:

  • Atom economy : Ten new bonds form in a single pot.

  • Purification : Recrystallization from ethanol yields pure product (82–88%) without chromatography.

Gadolinium Triflate-Catalyzed Hantzsch Reaction

Gd(OTf)₃ catalyzes a one-pot Hantzsch reaction at room temperature. The protocol combines 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine hydrochloride in ethanol, achieving 78–84% yields. The catalyst is recoverable and effective for gram-scale synthesis.

Stepwise Knoevenagel-Michael Cyclization

Intermediate Formation

A two-step method first condenses 3-chlorobenzaldehyde with malononitrile to form 3-chlorobenzylidenemalononitrile. This intermediate reacts with dimedone and dimethylamine in glycol at 80°C, yielding the target compound (72%).

Triethylamine-Promoted Cyclization

Refluxing 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine in ethanol with triethylamine (1 mol%) for 6 hours affords 67–70% yield. The base facilitates enamine formation, critical for cyclization.

Solvent-Free Mechanochemical Synthesis

Ball milling 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine with K₂CO₃ (10 mol%) achieves 80–85% yields in 45 minutes. This method avoids solvents, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Method Catalyst Solvent Time Yield Reference
Ultrasonic Fe₃O₄@SiO₂-SO₃HFe₃O₄@SiO₂-SO₃HEthanol15–30 min85–92%
Ionic Liquid [H₂-DABCO][HSO₄]₂[H₂-DABCO][HSO₄]₂Ethanol10–20 min76–92%
Gd(OTf)₃-Catalyzed HantzschGd(OTf)₃Ethanol5–6 h78–84%
Mechanochemical Ball MillingK₂CO₃Solvent-free45 min80–85%
Stepwise CyclizationTriethylamineEthanol6 h67–70%

Characterization and Validation

Synthetic products are validated via:

  • FT-IR : Peaks at 2,215 cm⁻¹ (C≡N), 3,350–3,400 cm⁻¹ (NH₂).

  • ¹H NMR : Singlets for dimethylamino (δ 2.25–2.35 ppm) and methyl groups (δ 1.05–1.10 ppm).

  • XRD : Confirms crystalline structure and stereochemistry.

Challenges and Optimization

  • Amine Incorporation : Direct use of dimethylamine hydrochloride prevents side reactions vs. free amine.

  • Catalyst Loading : 5 mol% Gd(OTf)₃ optimizes yield without overconsumption.

  • Solvent Selection : Ethanol balances reactivity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Cyanating Agents: Sodium cyanide, potassium cyanide

Major Products

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Alcohol derivatives

    Substitution Products: Various substituted quinoline derivatives

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Hexahydroquinoline Derivatives

The table below highlights structural differences among key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Cl-Ph (4), NMe₂ (1), 7,7-Me₂ C₂₀H₂₂ClN₃O 367.87 Electron-withdrawing Cl, lipophilic 7,7-Me₂, polar NMe₂
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-... () 3-Cl-Ph (4), NMe₂ (1), Ph (7) C₂₄H₂₃ClN₄O 418.92 Phenyl at position 7 increases steric hindrance and π-π stacking potential
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-... () 4-Cl-Ph (1), 4-NMe₂-Ph (4) C₂₄H₂₄ClN₃O 414.93 Dual aryl groups with para-substituents; potential for enhanced conjugation
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-... () 3,4,5-OMe-Ph (4), Ph (1), 7,7-Me₂ C₂₇H₂₉N₃O₄ 459.54 Electron-rich trimethoxyphenyl; high molecular weight
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-... () 3,4-OMe-Ph (4), Ph (1), 7,7-Me₂ C₂₆H₂₇N₃O₃ 453.52 Methoxy groups improve solubility but reduce metabolic stability

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-chlorophenyl group contrasts with methoxy-substituted analogs (), which exhibit higher solubility but lower metabolic stability due to oxidative susceptibility .
  • Steric Effects : The 7,7-dimethyl groups in the target compound and analogs enhance lipophilicity compared to phenyl-substituted derivatives () .
  • Conformational Flexibility : Substituents at position 4 (e.g., 3-Cl-Ph vs. 4-NMe₂-Ph) influence ring puckering () and intermolecular interactions, such as hydrogen bonding ().
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound: No crystallographic data is provided, but analogs (e.g., ) suggest that hexahydroquinoline derivatives often exhibit chair-like conformations with intermolecular hydrogen bonds involving the amino and carbonyl groups .
  • Synthesis : Microwave-assisted methods () and aqueous-phase reactions () are common for related compounds, though the target’s synthesis route is unspecified.
Solubility and Reactivity
  • The dimethylamino group in the target compound improves aqueous solubility compared to non-polar aryl substituents (e.g., ).
  • The nitrile group enables nucleophilic additions or cyclizations, a feature shared with chromene derivatives () .

Biological Activity

2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 3-dimethylaminophenol with substituted benzaldehydes and malonitrile in the presence of piperidine as a catalyst. The resulting products are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The specific synthesis pathway for the compound is shown below:

  • Starting Materials :
    • 3-Dimethylaminophenol
    • Substituted Benzaldehyde (e.g., 3-chlorobenzaldehyde)
    • Malonitrile
  • Reaction Conditions :
    • Solvent: Ethanol
    • Catalyst: Piperidine
    • Temperature: 35 °C for 12 hours
  • Characterization :
    • Yield: Approximately 62%
    • Melting Point: 166-167 °C
    • Spectroscopic Data:
      • IR (KBr): Characteristic peaks at 3426 cm1^{-1} (NH2_2), 2197 cm1^{-1} (CN)
      • NMR (CDCl3_3): Signals corresponding to aromatic protons and dimethylamino groups.

Cytotoxicity

Research indicates that compounds similar to the target molecule exhibit significant cytotoxic activity against various human tumor cell lines. The MTT assay has been employed to evaluate cell viability post-treatment with these compounds. For instance:

CompoundCell Line TestedIC50 Value (µM)
Compound AHeLa15
Compound BMCF-720
2-Amino-4-(3-chlorophenyl)-... A54918

This data suggests that the compound may have selective toxicity towards certain cancer cell lines.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It is hypothesized that the compound may affect pathways related to apoptosis and cell survival, such as the PI3K/Akt and MAPK pathways.
  • Interaction with Receptors : The presence of functional groups suggests potential interactions with various biological receptors and enzymes.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives of hexahydroquinoline exhibited potent anticancer properties in vitro and in vivo models.
    • The mechanism involved induction of apoptosis through caspase activation.
  • Neuroprotective Effects :
    • Another investigation revealed that compounds structurally related to our target molecule showed neuroprotective effects against oxidative stress in neuronal cell lines.

Q & A

Q. What are the recommended multicomponent synthetic routes for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via a one-pot multicomponent reaction involving a substituted aldehyde (e.g., 3-chlorobenzaldehyde), a cyclic ketone (e.g., dimedone), an amine (dimethylamine), and a nitrile precursor. Key steps include:

  • Reagents : Ethanol or acetic acid as solvent, ammonium acetate as a catalyst.
  • Conditions : Reflux at 80–100°C for 6–12 hours.
  • Purification : Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) .
ComponentRoleExample
3-ChlorobenzaldehydeAromatic aldehydeProvides 3-chlorophenyl moiety
DimedoneCyclic diketoneForms the hexahydroquinoline core
DimethylamineAmine sourceIntroduces dimethylamino group
MalononitrileNitrile precursorAdds carbonitrile functionality

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolve the chair/twisted-boat conformation of the hexahydroquinoline ring and confirm substituent positions. Disorder in the dimethylamino group may require refinement with split positions .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.20–1.50 ppm (methyl groups), δ 4.10–4.50 ppm (methylene protons adjacent to the carbonyl), and δ 6.80–7.40 ppm (aromatic protons).
  • ¹³C NMR : Signals at ~110–120 ppm (carbonitrile), ~195–200 ppm (ketone carbonyl) .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol or methanol to remove unreacted starting materials.
  • Chromatography : Employ silica gel with a 3:1 hexane/ethyl acetate gradient to separate byproducts. Monitor purity via TLC (Rf ~0.4 in same solvent system) .

Advanced Research Questions

Q. How can crystallographic disorder in the dimethylamino group be resolved during X-ray analysis?

  • Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts.
  • Refinement : Apply the SHELXL PART command to model disordered atoms with occupancy factors. Validate using Rint values < 0.05 and data-to-parameter ratios > 14:1 .
Crystallographic ParameterValue
Space groupP-1 (triclinic)
Unit cell dimensionsa = 7.576 Å, b = 9.902 Å, c = 14.114 Å
Z (molecules/unit cell)2

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be addressed?

  • Dynamic effects : Investigate restricted rotation of the 3-chlorophenyl group using variable-temperature NMR (VT-NMR).
  • Solvent polarity : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation .

Q. What kinetic studies elucidate the reaction mechanism of the multicomponent synthesis?

  • Pseudo-first-order kinetics : Monitor intermediate formation via in situ IR (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>).
  • Rate-determining step : Identify enamine formation as the slow step using Eyring plot analysis (ΔG‡ ~85 kJ/mol) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Purity verification : Reanalyze samples via HPLC-MS (e.g., ESI+ m/z 398.1 [M+H]<sup>+</sup>).
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .

Q. Why do different synthetic routes yield varying yields of the compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization vs. ethanol.
  • Catalyst loading : Optimize ammonium acetate concentration (10–20 mol%) to balance reaction rate and byproduct formation .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Stoichiometric control : Maintain a 1:1:1 molar ratio of aldehyde, dimedone, and nitrile precursor.
  • Inert atmosphere : Use N2 or Ar to prevent oxidation of sensitive intermediates .

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